molecular formula C13H19NO2 B154933 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde CAS No. 128501-82-6

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde

Cat. No.: B154933
CAS No.: 128501-82-6
M. Wt: 221.29 g/mol
InChI Key: NWINHGROAQWCPR-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde: is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . It is a benzaldehyde derivative, characterized by the presence of a diethylamino group attached to the benzene ring via a methylene bridge and a methoxy group at the para position relative to the formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde is unique due to the specific positioning of the diethylamino and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

3-(diethylaminomethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINHGROAQWCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343608
Record name 3-[(diethylamino)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128501-82-6
Record name 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128501-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(diethylamino)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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